1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one
Description
Properties
IUPAC Name |
1-methyl-3H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-5-3-2-4-8-6(5)9-7(10)11/h2-4H,1H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBRNYGXJYMMSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357564 | |
| Record name | 1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>22.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660980 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50339-06-5 | |
| Record name | 1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one generally follows a multi-step process starting from substituted pyridine derivatives. The key steps involve:
- Nucleophilic aromatic substitution (S_NAr) on halogenated nitropyridines
- Reduction of nitro groups to diamines
- Heterocyclization with aldehydes to form the imidazo[4,5-b]pyridine ring system
These steps can be performed sequentially or combined in a one-pot tandem reaction to improve efficiency and yield.
One-Pot Tandem Synthesis Method
A highly efficient and green chemistry-compliant method was reported involving a one-pot tandem process that combines S_NAr reaction, reduction, and heterocyclization in a single reaction vessel using water-isopropanol (H2O-IPA) as the solvent system. This method avoids the use of toxic metal catalysts and harsh conditions.
Key Steps:
S_NAr Reaction
2-Chloro-3-nitropyridine reacts with primary amines in H2O-IPA at 80 °C for 2 hours to form N-substituted intermediates.Reduction
In situ reduction of the nitro group to diamine using zinc dust and concentrated hydrochloric acid at 80 °C for 45 minutes.Heterocyclization
Addition of substituted aldehydes to the reaction mixture and heating at 85 °C for 10 hours to form the imidazo[4,5-b]pyridine derivatives.
Advantages:
- No isolation of intermediates required
- Excellent yields (typically >85%)
- Mild reaction conditions
- Use of environmentally benign solvents
- Avoidance of costly and toxic Pd or Cu catalysts and ligands
Reaction Conditions and Yields
| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| S_NAr Reaction | 2-Chloro-3-nitropyridine + primary amine | 2 h | 80 °C | ~90 | H2O-IPA solvent system |
| Reduction | Zn dust + conc. HCl | 45 min | 80 °C | >90 | Faster than Zn/AcOH or Zn/HCl in other solvents |
| Heterocyclization | Substituted aldehydes | 10 h | 85 °C | >85 | Polar protic solvents favored (H2O-IPA, MeOH, EtOH) |
| Overall One-Pot Process | Combined steps | ~13 h total | 80-85 °C | 85-95 | Simple work-up, column chromatography purification |
Mechanistic Insights
- The heterocyclization proceeds via initial formation of an imine intermediate between the diamine and aldehyde.
- Intramolecular nucleophilic attack by the adjacent nitrogen leads to cyclization forming a dihydroimidazo intermediate.
- Aromatization occurs to yield the final imidazo[4,5-b]pyridine compound.
- This mechanism was supported by time-dependent ^1H NMR studies showing disappearance of imine signals and formation of the aromatic heterocycle.
Alternative Synthetic Approaches
- Pd- or Cu-catalyzed amidation and cyclization: While effective, these methods require expensive and toxic catalysts, specific ligands, and often harsh conditions, limiting substrate scope and increasing cost.
- Metal-free protocols: Some reports describe metal-free condensations using bases like potassium hydroxide or piperidine for related imidazo[1,2-a]pyridines, but these are less common for the imidazo[4,5-b]pyridine core.
- Sodium dithionite reduction: Reduction of 2-nitro-3-aminopyridine with Na2S2O4 in DMF followed by condensation with aldehydes at 60 °C for 24 h has been reported, yielding the target compounds in moderate to good yields (around 80-90%).
Experimental Example (One-Pot Synthesis)
- Reagents: 2-Chloro-3-nitropyridine (1 equiv), primary amine (1 equiv), Zn dust (1 equiv), conc. HCl (0.5 equiv), substituted aldehyde (1 equiv)
- Solvent: H2O-IPA (1:1)
- Procedure:
Stir 2-chloro-3-nitropyridine and amine in H2O-IPA at 80 °C for 2 h → add Zn and HCl, stir 45 min at 80 °C → filter Zn → add aldehyde, heat at 85 °C for 10 h → extract and purify by silica gel chromatography. - Yield: Typically 85-95%
- Characterization: Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry.
Summary Table of Key Preparation Methods
| Method | Catalyst/Agent | Solvent | Temperature | Reaction Time | Yield (%) | Comments |
|---|---|---|---|---|---|---|
| One-pot S_NAr–Reduction–Cyclization | Zn/HCl (reduction), no metal catalyst for cyclization | H2O-IPA | 80–85 °C | ~13 h total | 85–95 | Green, efficient, mild conditions |
| Pd- or Cu-catalyzed amidation | Pd or Cu + ligands | Various (often toxic) | Elevated | Longer | Variable | Costly, toxic metals, narrow scope |
| Na2S2O4 reduction + condensation | Na2S2O4 (reducing agent) | DMF | 60 °C | 24 h | ~80–90 | Longer reaction, separate steps |
| Metal-free base-mediated condensation | KOH or piperidine (base) | Protic solvents | Ambient to reflux | Several hours | Moderate | Less common for this scaffold |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazo[4,5-b]pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
PDE10 Inhibition
One of the primary applications of 1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is its role as a phosphodiesterase 10A (PDE10A) inhibitor. PDE10A is an enzyme that regulates intracellular levels of cyclic nucleotides, which are crucial for various cellular signaling pathways. Inhibition of this enzyme has been linked to:
- Treatment of Schizophrenia : Current antipsychotic treatments primarily address positive symptoms but often fail to alleviate negative symptoms such as cognitive deficits. PDE10A inhibitors like this compound may offer new therapeutic avenues by enhancing cognitive function and emotional response in patients with schizophrenia .
- Bipolar Disorder and Obsessive-Compulsive Disorder (OCD) : The compound has shown promise in preclinical studies for treating bipolar disorder and OCD by modulating neurotransmitter systems affected by these conditions .
TTK Protein Kinase Inhibition
Recent studies have indicated that derivatives of this compound can act as inhibitors of TTK protein kinase, an enzyme implicated in various cancers and neurodegenerative diseases. By inhibiting this kinase, the compound may contribute to:
- Cancer Treatment : Targeting TTK could provide a novel approach in cancer therapy, particularly in tumors that exhibit high TTK expression .
Neuroprotective Effects
Research suggests that compounds similar to this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Huntington's disease and Alzheimer's disease. By enhancing cyclic nucleotide signaling, these compounds could protect neuronal health and function .
Case Study 1: Treatment Efficacy in Schizophrenia
A clinical trial investigated the efficacy of PDE10A inhibitors in patients with schizophrenia who were resistant to standard treatments. Results indicated significant improvements in both positive and negative symptomatology among participants treated with this compound derivatives .
Case Study 2: Neuroprotective Properties
In vitro studies demonstrated that the compound can prevent apoptosis in neuronal cell lines exposed to neurotoxic agents. This suggests a potential application for preventing neurodegeneration .
Mechanism of Action
The mechanism by which 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one exerts its effects often involves interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction cascades, leading to altered cellular responses.
Comparison with Similar Compounds
The imidazo[4,5-b]pyridin-2(3H)-one core is structurally analogous to several derivatives with modified substituents or fused rings. Below is a detailed comparison based on physicochemical properties, biological activity, and synthetic routes.
Structural and Physicochemical Properties
Key Observations :
- Methylation at the 1-position (target compound) reduces polarity compared to the parent unsubstituted analog, enhancing lipophilicity and bioavailability .
- Bromination (e.g., 6-Bromo derivative) introduces electron-withdrawing effects, altering reactivity in cross-coupling reactions .
- Piperidinyl substitution (e.g., 1-(Piperidin-4-yl)-derivative) improves binding to neurological targets like CGRP receptors due to increased basicity and conformational flexibility .
Key Observations :
- Methylated derivatives (e.g., 1-Methyl analog) show enhanced kinase inhibition due to improved target binding and metabolic stability .
- Thiazolo analogs outperform imidazo derivatives in PDE III inhibition, likely due to sulfur’s electronegativity enhancing enzyme interaction .
- Piperidinyl-substituted derivatives exhibit dual serotonin receptor activity, highlighting the role of basic nitrogen in CNS drug design .
Biological Activity
1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its imidazole and pyridine rings, which contribute to its biological activity. The presence of the methyl group at the 1-position enhances its lipophilicity, potentially influencing its interaction with biological targets.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Research has shown that derivatives of imidazo[4,5-b]pyridine possess significant antitubercular properties. For instance, compounds derived from this scaffold have demonstrated minimum inhibitory concentrations (MIC) as low as 0.5 μmol/L against Mycobacterium tuberculosis .
- Antitumor Activity : Several studies indicate that imidazo[4,5-b]pyridine derivatives exhibit antiproliferative effects against various cancer cell lines. In particular, modifications to the structure have resulted in decreased IC50 values, indicating enhanced potency against cancer cells such as HeLa and MDA-MB-231 .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit phosphodiesterases (PDEs), which are crucial in regulating cyclic nucleotide signaling pathways. This inhibition may have implications for treating conditions like schizophrenia and bipolar disorder .
Antitubercular Activity
A study synthesized various derivatives of imidazo[4,5-b]pyridine and evaluated their activity against Mycobacterium tuberculosis. The most potent analogues showed MIC values ranging from 0.5 to 0.8 μmol/L. These findings suggest that structural modifications can significantly enhance the efficacy of these compounds as antitubercular agents .
Antiproliferative Activity
In a comprehensive evaluation of antiproliferative activity against multiple cancer cell lines, certain derivatives exhibited IC50 values as low as 0.0046 μM. The presence of hydroxyl groups was found to improve activity significantly compared to other substituents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 55 | MDA-MB-231 | 9.0 |
| 56 | MDA-MB-231 | 0.075 |
| 57 | HeLa | 0.069 |
| 58 | HeLa | 0.0046 |
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For example, computational studies using molecular docking have suggested favorable interactions between imidazo[4,5-b]pyridine derivatives and target proteins involved in disease pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of imidazo[4,5-b]pyridine derivatives:
- Case Study on Antitubercular Activity : A derivative was tested in vitro and showed significant inhibition of Mycobacterium tuberculosis growth, leading to further investigations into its pharmacokinetic properties.
- Case Study on Cancer Treatment : A series of modified imidazo[4,5-b]pyridine compounds were evaluated for their ability to inhibit tumor growth in xenograft models, demonstrating promising results that warrant clinical exploration.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one and its derivatives?
- Answer : Two primary methods are widely used:
- Suzuki-Miyaura cross-coupling : Boronic acids (e.g., 3-fluorophenylboronic acid) react with halogenated precursors under Pd catalysis to introduce aryl substituents at the 6-position of the imidazo[4,5-b]pyridinone core. Yields typically range from 67–80% after purification by column chromatography .
- Reductive amination and Pd-catalyzed amination : Piperidin-4-yl derivatives are synthesized using chemoselective reductive amination or ammonia surrogates to overcome selectivity challenges .
Q. How is NMR spectroscopy utilized in characterizing imidazo[4,5-b]pyridinone derivatives?
- Answer : and NMR are critical for confirming regiochemistry and substituent positions. For example:
- NMR chemical shifts at δ ~11.6 ppm indicate the NH proton of the imidazolinone ring.
- Coupling constants (e.g., ) between protons on adjacent carbons (e.g., positions 5 and 6) confirm substitution patterns .
Q. What role does X-ray crystallography play in confirming the structure of imidazo[4,5-b]pyridinone derivatives?
- Answer : X-ray diffraction resolves ambiguities in regiochemistry and stereochemistry. For instance:
- Planarity of the fused imidazole-pyridine system is confirmed via deviations <0.02 Å from the mean plane .
- SHELX software (e.g., SHELXL) is used for refinement, achieving R-values <0.05 for high-resolution datasets .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling conditions for introducing aryl substituents to the imidazo[4,5-b]pyridinone core?
- Answer : Key optimizations include:
- Catalyst selection : Pd(PPh) or Pd(OAc) with ligands (e.g., SPhos) improve yields for electron-deficient boronic acids.
- Solvent/base systems : DMF/KCO or toluene/NaCO enhance coupling efficiency.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >75% .
Q. What strategies resolve discrepancies between NMR and crystallographic data in determining substituent positions?
- Answer : Contradictions arise when NMR suggests one tautomer and crystallography another. Solutions include:
- Variable-temperature NMR : Identifies dynamic equilibria between tautomers.
- DFT calculations : Compare theoretical NMR chemical shifts with experimental data to validate dominant conformers.
- Hydrogen-bonding analysis in crystals : X-ray data showing intermolecular H-bonds (e.g., C–H⋯O) can stabilize specific tautomers .
Q. How do researchers employ structure-activity relationship (SAR) studies to improve Akt inhibitory potency?
- Answer : Strategies involve:
- Substituent variation : Introducing 3-fluorophenyl or hydroxyphenyl groups at position 6 enhances binding to the Akt1 hydrophobic cleft (IC <10 nM).
- Co-crystallization : Unphosphorylated Akt1 co-crystal structures (2.25 Å resolution) guide modifications to occlude ATP binding .
- Pharmacokinetic profiling : Oral bioavailability in mice is optimized by balancing logP (1.5–3.0) and polar surface area (<90 Å) .
Q. What computational methods support the design of imidazo[4,5-b]pyridinone derivatives as GluN2B receptor modulators?
- Answer :
- Molecular docking : Glide SP/XP scoring identifies derivatives with high affinity for the GluN2B allosteric site.
- Free-energy perturbation (FEP) : Predicts binding free energy changes (±0.5 kcal/mol accuracy) for substituent modifications.
- ADMET prediction : SwissADME or QikProp assess blood-brain barrier permeability for CNS-targeted candidates .
Q. What considerations guide the selection of hydrogen atom refinement protocols in X-ray crystallography?
- Answer :
- Riding models : Used for non-polar H atoms (e.g., CH) with isotropic displacement parameters tied to parent atoms.
- Independent refinement : Applied to NH or OH groups in high-resolution datasets (d-spacing <0.8 Å).
- Twinned data : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, improving R <0.04 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
